molecular formula C11H4Cl3F3N2 B14049378 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine

2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine

Cat. No.: B14049378
M. Wt: 327.5 g/mol
InChI Key: WULHQKAQDUBRMG-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,3,5-trichlorobenzonitrile with trifluoromethylpyrimidine under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve high yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. This may include continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

Medicine

In medicine, derivatives of pyrimidines are often explored for their therapeutic potential. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.

Industry

In the industrial sector, the compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine would depend on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,3,5-Trichlorophenyl)-4-(trifluoromethyl)pyrimidine
  • 2-(2,3,5-Trichlorophenyl)-6-(trifluoromethyl)pyrimidine
  • 2-(2,3,4-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine

Uniqueness

The uniqueness of 2-(2,3,5-Trichlorophenyl)-5-(trifluoromethyl)pyrimidine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both trichlorophenyl and trifluoromethyl groups can impart unique properties, such as increased lipophilicity and stability.

Properties

Molecular Formula

C11H4Cl3F3N2

Molecular Weight

327.5 g/mol

IUPAC Name

2-(2,3,5-trichlorophenyl)-5-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C11H4Cl3F3N2/c12-6-1-7(9(14)8(13)2-6)10-18-3-5(4-19-10)11(15,16)17/h1-4H

InChI Key

WULHQKAQDUBRMG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C2=NC=C(C=N2)C(F)(F)F)Cl)Cl)Cl

Origin of Product

United States

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